![molecular formula C12H16N2O B1313374 N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide CAS No. 372960-11-7](/img/structure/B1313374.png)
N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzohydrazide, characterized by the presence of a 2,2-dimethylpropylidene group attached to the nitrogen atom of the hydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
化学反应分析
Types of Reactions: N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
科学研究应用
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: The parent compound, which lacks the 2,2-dimethylpropylidene group.
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone: An oxidized derivative with similar properties.
Substituted Benzohydrazides: Compounds with various substituents on the benzene ring, which can exhibit different chemical and biological properties.
The uniqueness of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
372960-11-7 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
N-[(Z)-2,2-dimethylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |
InChI 键 |
AMSONEKMVLMUKM-LCYFTJDESA-N |
SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
手性 SMILES |
CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


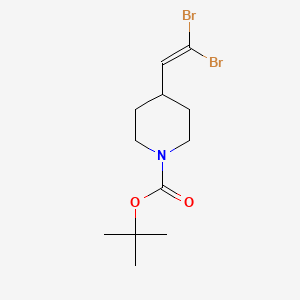
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
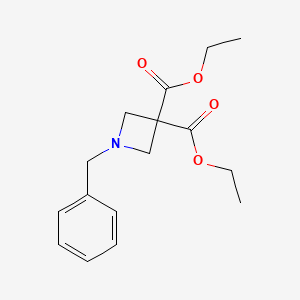
![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
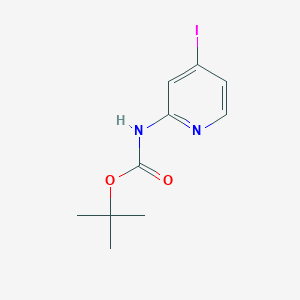

acetic acid](/img/structure/B1313310.png)
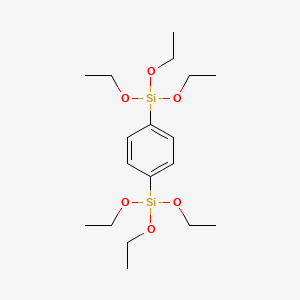
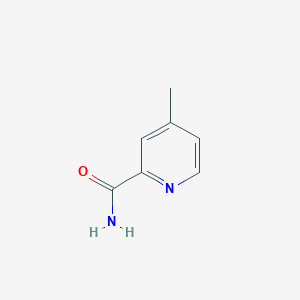
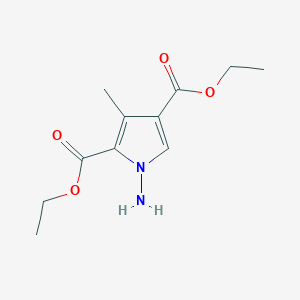

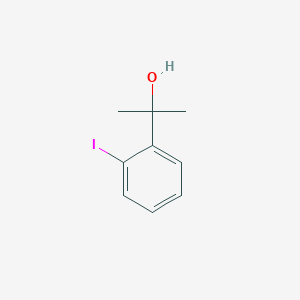
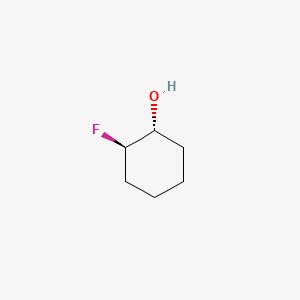
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)
